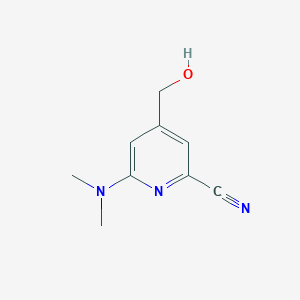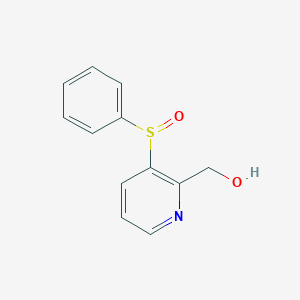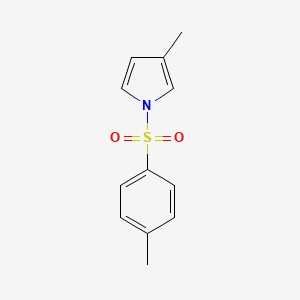
3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the 3-position and a 4-methylbenzenesulphonyl group attached to the nitrogen atom of the pyrrole ring. Pyrroles and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole typically involves the reaction of 3-methylpyrrole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-methylpyrrole+4-methylbenzenesulfonyl chlorideEt3Nthis compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The methyl group at the 3-position can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-carboxy-1-(4-methylbenzenesulphonyl)-1H-pyrrole.
Reduction: 3-methyl-1-(4-methylphenylthio)-1H-pyrrole.
Substitution: 2-bromo-3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic nature of the pyrrole ring allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-1-(4-methylphenyl)-1H-pyrrole: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
1-(4-methylbenzenesulphonyl)-1H-pyrrole: Lacks the methyl group at the 3-position, which can affect its steric and electronic properties.
3-methyl-1-(4-chlorobenzenesulphonyl)-1H-pyrrole:
Uniqueness
3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole is unique due to the presence of both the methyl and sulfonyl groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C12H13NO2S |
|---|---|
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
3-methyl-1-(4-methylphenyl)sulfonylpyrrole |
InChI |
InChI=1S/C12H13NO2S/c1-10-3-5-12(6-4-10)16(14,15)13-8-7-11(2)9-13/h3-9H,1-2H3 |
InChI-Schlüssel |
WTOBWCHRSUWNPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

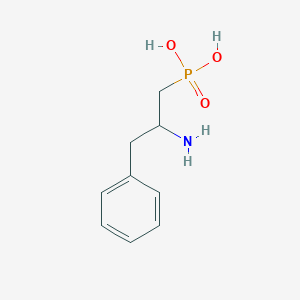
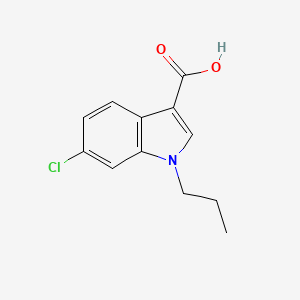

![1-[(3,4-Dichlorophenyl)methyl]-6,7-difluoro-4-methylquinolin-2(1H)-one](/img/structure/B8500774.png)
![N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline](/img/structure/B8500785.png)
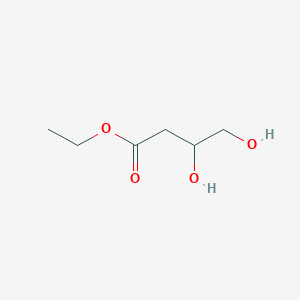
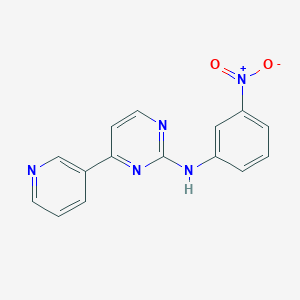
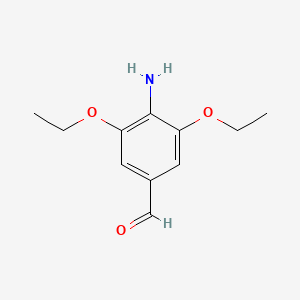

![1-[3-(Triethoxysilyl)propyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B8500826.png)
